molecular formula C21H20N2O5 B2556571 (E)-3-(but-2-enamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888464-53-7

(E)-3-(but-2-enamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2556571
CAS No.: 888464-53-7
M. Wt: 380.4
InChI Key: RKBCRPQCIPFUOK-QPJJXVBHSA-N
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Description

(E)-3-(but-2-enamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a benzofuran-carboxamide core, a motif found in compounds investigated as potent antimicrotubule agents that target the colchicine binding site on tubulin . Inhibiting tubulin polymerization is a validated strategy in anticancer drug discovery, as it disrupts mitosis and can induce apoptosis in tumor cells . Furthermore, the presence of the 2,5-dimethoxyphenyl group is a structural feature associated with compounds that exhibit cytoprotective and chemopreventive properties. Research on analogous molecules has demonstrated potential to protect against DNA and mitochondrial damage in normal human cells, suggesting applications in studying cellular stress responses . The design of this hybrid molecule, which combines multiple pharmacophoric elements, aligns with contemporary rational drug design strategies aimed at enhancing therapeutic efficacy and multi-target potential . This compound is intended for research purposes such as investigating mechanisms of action, profiling cytotoxicity, and exploring structure-activity relationships in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[(E)-but-2-enoyl]amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-4-7-18(24)23-19-14-8-5-6-9-16(14)28-20(19)21(25)22-15-12-13(26-2)10-11-17(15)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBCRPQCIPFUOK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(but-2-enamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

This compound is characterized by the presence of a but-2-enamido group and a dimethoxyphenyl moiety, which may contribute to its pharmacological effects.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that benzofuran derivatives can scavenge free radicals effectively, contributing to their neuroprotective effects against oxidative damage in neuronal cells .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on Alzheimer's disease models. Compounds structurally related to this compound have shown promise in inhibiting amyloid-beta (Aβ) fibrillogenesis, a key pathological feature in Alzheimer's disease. For instance, certain benzofuran derivatives were found to provide significant protection against Aβ42-induced cytotoxicity in mouse hippocampal HT22 cells .

3. MAO Inhibition

Monoamine oxidase (MAO) inhibitors are important in treating mood disorders and neurodegenerative diseases. Docking studies suggest that compounds similar to this compound exhibit high affinity for MAO isoforms, indicating potential as therapeutic agents for depression and Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Aβ Aggregation : The compound may modulate the aggregation kinetics of Aβ peptides, preventing the formation of toxic oligomers.
  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative stress in neuronal cells.
  • MAO Inhibition : By inhibiting MAO activity, it increases the availability of neurotransmitters such as serotonin and dopamine.

Case Study 1: Neuroprotection Against Aβ42 Toxicity

In a study assessing the neuroprotective effects of benzofuran derivatives against Aβ42 toxicity, it was found that specific derivatives significantly reduced cell death in hippocampal neurons exposed to Aβ42. The study utilized various concentrations of the compounds and measured cell viability through MTT assays. Results indicated that certain compounds could enhance cell survival rates by up to 75% compared to untreated controls .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on benzofuran derivatives to identify key structural features responsible for MAO inhibition. The findings revealed that modifications at the phenyl ring significantly impacted binding affinity and selectivity toward MAO-A and MAO-B isoforms. Compounds with electron-donating groups exhibited enhanced inhibitory activity .

Data Summary Table

PropertyValue
Molecular Weight306.35 g/mol
Antioxidant ActivitySignificant scavenging ability
NeuroprotectionUp to 75% cell survival increase
MAO InhibitionHigh affinity for MAO isoforms

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including the compound . Research indicates that benzofuran scaffolds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells, particularly cervical cancer lines such as SiHa and HeLa. The observed IC50 values for these cell lines were notably lower than those of established anticancer drugs, suggesting a robust inhibitory effect .
  • Case Studies : In a comparative study, derivatives of benzofuran demonstrated superior efficacy compared to traditional chemotherapeutics, prompting further investigation into their use as potential lead compounds in cancer therapy .

Neuroprotective Effects

The neuroprotective capabilities of (E)-3-(but-2-enamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide have also been extensively studied:

  • Mechanism : The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-induced neuronal damage. It has been shown to scavenge reactive oxygen species (ROS) and reduce lipid peroxidation in neuronal cells .
  • Research Findings : In vitro studies demonstrated that specific derivatives could protect against NMDA-induced excitotoxicity, with some showing protective effects comparable to known neuroprotectants like memantine .

Antioxidant Activity

The antioxidant properties of this compound are vital for its therapeutic applications:

  • In Vitro Studies : Compounds derived from benzofuran have been shown to effectively scavenge free radicals and inhibit oxidative stress markers in various assays. For example, the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl radicals was confirmed in several studies .
  • Implications for Health : The antioxidant activity suggests potential applications in treating neurodegenerative diseases where oxidative stress plays a significant role, such as Alzheimer's disease and Parkinson's disease.

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosis and cell cycle arrestSuperior efficacy against cervical cancer cells
NeuroprotectiveScavenges ROS; reduces excitotoxicityComparable protection to established neuroprotectants
AntioxidantScavenges free radicals; inhibits lipid peroxidationEffective in various in vitro assays

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : Benzofuran vs. benzothiazole. Benzothiazoles generally exhibit higher metabolic stability but lower solubility compared to benzofurans due to sulfur’s electron-withdrawing effects.
  • Substituent Effects: The 2,5-dimethoxyphenyl group is common in both the target compound and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, suggesting shared pharmacophore elements for target engagement. However, the trifluoromethyl group in the latter increases lipophilicity (clogP ~3.5 vs.
  • Stereochemistry : The (E)-configuration in the target compound and (E)-3-(3,4,5-trimethoxyphenyl)acrylamide () likely enforces a planar orientation, optimizing π-π stacking with hydrophobic binding pockets.

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound N-(6-CF3-benzothiazole)-2-(2,5-diOMe-phenyl)acetamide (E)-3-(3,4,5-triOMe-phenyl)acrylamide ()
clogP ~2.8 ~3.5 ~2.2
PSA (Ų) ~95 ~85 ~110
Solubility Moderate (methoxy groups) Low (CF3) High (sulfamoyl group)
Metabolic Stability Moderate (benzofuran) High (benzothiazole + CF3) Moderate (sulfamoyl)

Notes:

  • Trifluoromethyl vs. Methoxy : CF3 groups () enhance resistance to oxidative metabolism but reduce solubility, whereas methoxy groups balance polarity and bioavailability.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of benzofuran carboxamide derivatives typically involves multi-step organic reactions. For example:

  • Step 1: Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols under acidic conditions .
  • Step 2: Functionalization at position 3 via Pd-catalyzed C-H activation or coupling reactions to introduce the (E)-but-2-enamido group .
  • Step 3: Formation of the carboxamide bond at position 2 using coupling reagents like EDCI/HOBt with 2,5-dimethoxyaniline under inert conditions .
    Optimization Tips:
  • Use LiH as a base in DMF to enhance reaction efficiency .
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography or recrystallization for higher yields .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

  • NMR Spectroscopy: 1H/13C-NMR (including HMBC and HMQC) to confirm regiochemistry and stereochemistry of the (E)-configured enamide .
  • HRMS (ESI): Validate molecular weight and isotopic patterns .
  • FTIR: Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Basic: What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

Answer:

  • Solubility: Likely low aqueous solubility due to the hydrophobic benzofuran and dimethoxyphenyl moieties. Use DMSO for stock solutions, with dilution in buffered media ≤1% to avoid cytotoxicity .
  • Stability: Monitor degradation under UV light and varying pH (e.g., via HPLC). Store at –20°C in anhydrous conditions .
  • LogP: Predicted >3 (calculated using PubChem descriptors), indicating high membrane permeability .

Advanced: How can researchers investigate the compound’s mechanism of action against kinase targets?

Answer:

  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to measure IC50 values against recombinant kinases (e.g., P21-activated kinases) .
  • Molecular Docking: Perform in silico modeling (e.g., AutoDock Vina) to predict binding interactions with kinase active sites, focusing on hydrogen bonding with the carboxamide and π-π stacking with the benzofuran .
  • Mutagenesis Studies: Validate target engagement by testing activity against kinase mutants (e.g., ATP-binding pocket mutations) .

Advanced: What computational strategies can predict off-target effects or toxicity?

Answer:

  • QSAR Modeling: Use tools like Schrödinger’s QikProp to predict ADMET properties (e.g., CYP450 inhibition, hERG liability) .
  • Proteome-Wide Docking: Screen against databases like ChEMBL to identify potential off-targets .
  • Molecular Dynamics Simulations: Analyze ligand-receptor complex stability over 100 ns trajectories (e.g., GROMACS) to assess binding mode robustness .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Modify Substituents: Replace the 2,5-dimethoxyphenyl group with electron-withdrawing groups (e.g., Cl) to enhance target affinity .
  • Vary the Enamide: Test (Z)-isomers or substituted acrylamides to evaluate stereochemical and electronic effects on bioactivity .
  • Core Scaffold Optimization: Explore benzofuran-to-indole or thiophene swaps to improve pharmacokinetics .

Advanced: What strategies ensure reliable quantification in complex biological matrices?

Answer:

  • LC-MS/MS Method Development: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Optimize MRM transitions for the parent ion (e.g., m/z 423 → 295) .
  • Internal Standardization: Employ a stable isotope-labeled analog (e.g., deuterated carboxamide) to correct for matrix effects .

Advanced: How do environmental factors (e.g., light, temperature) influence degradation pathways?

Answer:

  • Photodegradation Studies: Expose solutions to UV-Vis light (λ = 254 nm) and monitor via HPLC-MS. The benzofuran core is prone to photooxidation, forming quinone derivatives .
  • Thermal Stability: Use accelerated stability testing (40°C/75% RH) to identify hydrolysis-prone sites (e.g., amide bond cleavage) .

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